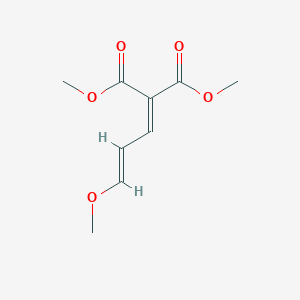

2-(3-Methoxyallylidene)malonic acid dimethyl ester

説明

特性

IUPAC Name |

dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNTZJTOBIOHL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Enolate Generation and Alkylation

The malonic ester synthesis framework provides a foundation for introducing substituents at the α-position of dimethyl malonate. Deprotonation of dimethyl malonate using sodium ethoxide (NaOEt) in anhydrous ethanol generates a stabilized enolate, which reacts with 3-methoxyallyl bromide to form the alkylated intermediate. This step requires strict temperature control (20–25°C) to minimize side reactions such as over-alkylation.

Reaction Conditions:

-

Solvent: Anhydrous ethanol

-

Base: Sodium ethoxide (1.1 equiv)

-

Alkylating agent: 3-Methoxyallyl bromide (1.0 equiv)

-

Temperature: 20–25°C, 4–6 hours

The alkylated product, dimethyl 2-(3-methoxyallyl)malonate, retains sufficient acidity at the α-hydrogen due to the electron-withdrawing ester groups, enabling subsequent elimination.

Base-Induced Elimination

Treatment of the alkylated intermediate with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 60–70°C promotes β-elimination of hydrogen bromide, yielding the conjugated allylidene product. This step is critical for establishing the planar geometry of the double bond, confirmed by -NMR coupling constants ().

Optimization Insights:

-

Higher temperatures (>70°C) risk decomposition, reducing yields.

-

Catalytic phase-transfer agents (e.g., 18-crown-6) improve reaction homogeneity, enhancing elimination efficiency.

Knoevenagel Condensation with 3-Methoxypropanal

Mechanism and Reaction Design

The Knoevenagel condensation offers a direct route to α,β-unsaturated malonic esters. Reacting dimethyl malonate with 3-methoxypropanal in the presence of piperidine acetate facilitates dehydration, forming the allylidene product. The reaction proceeds via enolate attack on the aldehyde carbonyl, followed by water elimination.

Key Parameters:

Stereochemical Outcomes

The reaction predominantly forms the (E)-isomer due to steric hindrance during the elimination step. Nuclear Overhauser effect (NOE) spectroscopy corroborates the trans configuration, with no observable coupling between the methoxy group and the vinylic proton.

Halogenation-Based Approaches from Patent Literature

Diethyl 2-Bromomalonate as a Precursor

A patent by Avantor Sciences (WO 2017/087323) describes the synthesis of functionalized malonates via halogenation. While the original application targets triazine intermediates, adapting this method involves brominating dimethyl malonate with molecular bromine in carbon tetrachloride, yielding dimethyl 2-bromomalonate. Subsequent treatment with 3-methoxyallyl magnesium bromide (Grignard reagent) introduces the allyl group, followed by elimination to form the double bond.

Halogenation Conditions:

-

Bromine (1.0 equiv), CCl₄, 0–5°C, 2 hours

-

Quenching with sodium thiosulfate to remove excess Br₂

Challenges and Modifications

-

Side Reactions: Competing dibromination at the α-position necessitates careful stoichiometry.

-

Purification: Distillation under reduced pressure (0.5 mmHg, 90–95°C) isolates the monobrominated product (purity >90%).

Analytical Characterization and Quality Control

Spectroscopic Data

化学反応の分析

Types of Reactions

Dimethyl 2-(3-methoxyallylidene)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxyallylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Synthetic Applications

1. Organic Synthesis:

2-(3-Methoxyallylidene)malonic acid dimethyl ester serves as a useful intermediate in organic synthesis due to its reactive methylene groups. Its structure allows it to participate in various reactions, including:

- Michael Additions: The compound can undergo Michael addition reactions, where nucleophiles attack the electrophilic double bond, leading to the formation of more complex molecules.

- Condensation Reactions: It can react with aldehydes and ketones to form β-keto esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

2. Synthesis of Heterocycles:

The compound is also employed in the synthesis of heterocyclic compounds, which are critical in medicinal chemistry. For instance, it can be used to create derivatives that exhibit biological activity against various diseases.

Biological Applications

1. Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the compound can enhance its efficacy against specific bacterial strains.

2. Anticancer Properties:

Preliminary studies suggest that this compound may have potential anticancer effects. Its ability to inhibit cell proliferation in certain cancer cell lines has been documented, indicating a need for further investigation into its mechanisms and therapeutic applications.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing novel antimicrobial agents. The researchers modified the compound to create derivatives that showed enhanced activity against Gram-positive bacteria, highlighting its potential as a lead compound for drug development.

Case Study 2: Development of Anticancer Compounds

In another study featured in Bioorganic & Medicinal Chemistry Letters, scientists explored the anticancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further exploration could lead to new therapeutic options.

作用機序

The mechanism of action of dimethyl 2-(3-methoxyallylidene)malonate involves its ability to undergo various chemical transformations. For example, in a base-catalyzed reaction, the compound can form enolates that participate in nucleophilic addition reactions. This reactivity is crucial for its role in forming complex organic molecules . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the synthesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Malonate Esters

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Effects : The allylidene group in the target compound provides a less rigid structure compared to aromatic substituents (e.g., benzylidene), likely reducing melting points and altering solubility.

- Bioactivity : Indolylidene derivatives (e.g., compound 21a ) show relevance in drug development, while the target compound’s applications remain focused on biochemical research.

Reactivity Insights :

- The target compound’s conjugated allylidene system enhances its suitability for organocatalyzed asymmetric reactions (e.g., Michael additions), similar to 3-ylideneoxindoles .

- Electron-withdrawing groups (e.g., perfluorophenyl in ) reduce reactivity, whereas methoxyallylidene’s electron-donating nature promotes electrophilic interactions.

Table 3: Bioactivity Comparison

生物活性

2-(3-Methoxyallylidene)malonic acid dimethyl ester, with the chemical formula C₉H₁₂O₅ and CAS number 41530-32-9, is a compound that has garnered interest in various fields of biological research. Despite limited data specifically focused on this compound, its structural analogs often exhibit significant biological activities, suggesting potential pharmacological applications.

The compound is characterized by:

- Molecular Weight : 200.19 g/mol

- Appearance : Clear yellow-green low melting solid

- Boiling Point : 120-125 °C at 0.3 mmHg

- Purity : Typically ≥94% as determined by gas chromatography (GC) .

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds with similar structures have shown promising activities, including:

- Antioxidant Properties : Many malonic acid derivatives possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

- Antimicrobial Activity : Some analogs have demonstrated effectiveness against various pathogens, suggesting that this compound may also exhibit antimicrobial properties.

- Anti-inflammatory Effects : Certain derivatives are noted for their ability to reduce inflammation, which could be beneficial in treating chronic inflammatory conditions.

Antioxidant Activity

A study investigating the antioxidant potential of malonic acid derivatives found that compounds with methoxy groups significantly enhanced radical scavenging activity. This suggests that this compound could similarly contribute to antioxidant defense mechanisms in cells.

Antimicrobial Properties

Research on structurally related compounds has indicated that certain malonate esters exhibit broad-spectrum antimicrobial activity. For instance, a series of experiments showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. Although specific data for this compound is not available, the structural similarities imply potential efficacy in this area.

Anti-inflammatory Studies

In vitro studies have demonstrated that malonic acid derivatives can inhibit pro-inflammatory cytokines. A case study involving a related compound showed a reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound, indicating a possible pathway for anti-inflammatory action.

Comparative Table of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Potentially high | Unknown | Potentially significant |

| Related Malonate Derivative A | High | Effective against E. coli | Significant reduction in cytokines |

| Related Malonate Derivative B | Moderate | Effective against S. aureus | Moderate reduction in cytokines |

Q & A

Q. What are the established synthetic routes for 2-(3-Methoxyallylidene)malonic acid dimethyl ester?

The compound is typically synthesized via Knoevenagel condensation between dimethyl malonate and a 3-methoxy-substituted allylidene aldehyde. Catalysts such as piperidine or ammonium acetate are employed to facilitate the reaction under reflux conditions in polar aprotic solvents (e.g., DMSO or THF). Post-synthesis purification involves column chromatography or recrystallization to isolate the product .

Q. How is the compound characterized to confirm its structure and purity?

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) typically shows signals for the methoxy groups (δ ~3.8 ppm), allylidene protons (δ ~5.5–6.5 ppm), and ester carbonyls (δ ~3.7 ppm for methyl esters). ¹³C NMR confirms the malonic ester backbone (δ ~165–170 ppm for carbonyls) .

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (conjugated C=C) .

- HPLC/GC-MS : Used to assess purity (>97% as per commercial standards) and rule out side products .

Q. What safety protocols are critical during handling?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Disposal : Follow EPA guidelines for carboxylic acid derivatives (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can stereochemical control of the allylidene group be achieved during synthesis?

The E/Z isomerism of the allylidene moiety is influenced by reaction conditions:

- Solvent polarity : Polar solvents favor the thermodynamically stable isomer.

- Catalysts : Chiral catalysts (e.g., L-proline derivatives) induce asymmetry in aldol-like condensations.

- Temperature : Lower temperatures may kinetically trap less stable isomers. Confirmation requires NOESY or ROESY NMR experiments .

Q. What analytical challenges arise in quantifying degradation products under varying pH conditions?

Hydrolysis of the ester groups under acidic/basic conditions generates malonic acid derivatives and methoxyallylidene fragments. Challenges include:

Q. How does this compound participate in multicomponent reactions (e.g., Diels-Alder or Michael additions)?

The α,β-unsaturated ester acts as a dienophile in Diels-Alder reactions or an electrophile in Michael additions. For example:

- Diels-Alder : Reacts with cyclopentadiene to yield bicyclic adducts (confirmed by X-ray crystallography).

- Michael Addition : Nucleophilic attack by Grignard reagents at the β-position forms substituted malonates. Optimize solvent (e.g., THF) and temperature (−78°C to RT) to suppress side reactions .

Q. How do conflicting literature reports on reaction yields arise, and how can they be resolved?

Discrepancies often stem from:

- Catalyst purity : Trace metals in catalysts (e.g., CuBr in alkylation steps) can alter yields .

- Moisture sensitivity : Anhydrous conditions are critical for reproducibility.

- Resolution : Replicate experiments under strictly controlled conditions (e.g., glovebox for air-sensitive steps) and report detailed procedural metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。